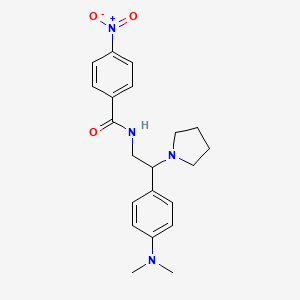

![molecular formula C15H15FN2O4S2 B2531665 N-[4-(1,1-二氧代-1,2-噻唑烷-2-基)苯基]-4-氟苯磺酰胺 CAS No. 941974-36-3](/img/structure/B2531665.png)

N-[4-(1,1-二氧代-1,2-噻唑烷-2-基)苯基]-4-氟苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide involves the incorporation of a thiazolidinyl moiety into a benzenesulfonamide framework. Although the specific compound is not directly reported in the provided papers, the synthesis of similar sulfonamide compounds has been described. For instance, the paper titled "Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase" outlines the synthesis of benzenesulfonamides with a phenylthiazol moiety . The process typically involves the formation of the thiazol ring followed by its attachment to the benzenesulfonamide core. The synthesis is likely to involve multiple steps, including nitration, reduction, cyclization, and sulfonamide coupling reactions.

Molecular Structure Analysis

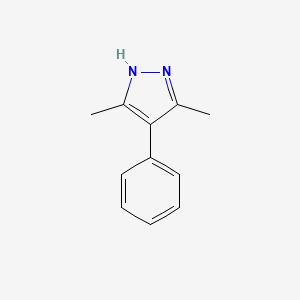

The molecular structure of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide would feature a central sulfonamide linkage, a thiazolidin ring, and a fluorinated benzene ring. The thiazolidin ring is a five-membered sulfur-containing heterocycle, which can influence the electronic and steric properties of the molecule. The presence of a fluorine atom on the benzene ring can significantly affect the molecule's binding affinity and selectivity due to its electronegativity and size, as seen in the COX-2 inhibitor JTE-522, where the introduction of a fluorine atom increased selectivity .

Chemical Reactions Analysis

The chemical reactivity of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide would be influenced by the functional groups present in its structure. The sulfonamide group is typically stable under physiological conditions but can engage in hydrogen bonding due to its polar nature. The thiazolidin ring may be involved in metabolic transformations, potentially affecting the compound's pharmacokinetic profile. The fluorine atom's presence can enhance the metabolic stability of the aromatic ring to which it is attached, as observed in the development of COX-2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide would be characterized by its solubility, stability, and ability to cross biological membranes. The sulfonamide group generally increases water solubility, while the fluorinated aromatic ring might enhance lipophilicity, aiding membrane permeability. The compound's stability could be influenced by the thiazolidin ring, which may be susceptible to hydrolysis or other metabolic processes. The fluorine atom could contribute to the compound's overall stability and potency, as seen in the selective COX-2 inhibitor JTE-522 .

科学研究应用

噻唑烷-4-酮的生物活性

噻唑烷-4-酮因其抗氧化、抗癌、抗炎、镇痛、抗惊厥、抗糖尿病、抗寄生虫、抗菌、抗结核和抗病毒特性而具有重要意义。不同取代基对其生物活性的影响对于优化噻唑烷-4-酮衍生物作为更有效的药物剂的结构至关重要。这凸显了设计具有增强生物活性的新小分子的潜力,特别是在噻唑烷-4-酮中 (Mech, Kurowska, & Trotsko, 2021)。

噻唑烷及其衍生物

噻唑烷基序在有机合成和药物化学中至关重要,促使人们对新候选药物进行研究。它们表现出多种生物学特性,包括抗癌、抗惊厥、抗菌、抗炎、神经保护和抗氧化活性。生物反应的多功能性使噻唑烷成为药物开发中备受推崇的部分。各种合成方法,如多组分反应和绿色化学,已被用于提高噻唑烷衍生物的选择性、纯度、产物收率和药代动力学活性 (Sahiba et al., 2020)。

未来方向

属性

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4S2/c16-12-2-8-15(9-3-12)24(21,22)17-13-4-6-14(7-5-13)18-10-1-11-23(18,19)20/h2-9,17H,1,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVJEOYGGUMVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2531582.png)

![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)

![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)

![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)